Cas no 1807901-52-5 (1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-)
1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-
- tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis
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- Inchi: 1S/C12H21NO3/c1-9-7-13(6-5-10(9)8-14)11(15)16-12(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10-/m0/s1
- InChI Key: PLVBIBPBUCVLHC-UWVGGRQHSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CC[C@@H](C=O)[C@@H](C)C1
1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7471331-0.05g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 0.05g |
$344.0 | 2024-05-23 | |
| Enamine | EN300-7471331-0.1g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 0.1g |
$515.0 | 2024-05-23 | |
| Enamine | EN300-7471331-0.25g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 0.25g |
$735.0 | 2024-05-23 | |
| Enamine | EN300-7471331-0.5g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 0.5g |
$1158.0 | 2024-05-23 | |
| Enamine | EN300-7471331-1.0g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 1.0g |
$1485.0 | 2024-05-23 | |
| Enamine | EN300-7471331-2.5g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 2.5g |
$2912.0 | 2024-05-23 | |
| Enamine | EN300-7471331-5.0g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 5.0g |
$4309.0 | 2024-05-23 | |
| Enamine | EN300-7471331-10.0g |
rac-tert-butyl (3R,4R)-4-formyl-3-methylpiperidine-1-carboxylate |
1807901-52-5 | 95% | 10.0g |
$6390.0 | 2024-05-23 | |
| 1PlusChem | 1P01BC9Z-50mg |
tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis |
1807901-52-5 | 95% | 50mg |
$487.00 | 2024-06-18 | |
| 1PlusChem | 1P01BC9Z-100mg |
tert-butyl-4-formyl-3-methylpiperidine-1-carboxylate, cis |
1807901-52-5 | 95% | 100mg |
$699.00 | 2024-06-18 |
1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-
1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- (CAS No. 1807901-52-5): A Comprehensive Overview
1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel-, with the CAS number 1807901-52-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of a formyl group at the 4-position and a methyl group at the 3-position of the piperidine ring, along with an isobutyl ester substituent at the 1-position, contribute to its distinct chemical properties and biological functions.
The synthesis and characterization of 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- involve meticulous chemical methodologies that ensure high purity and yield. The stereochemistry of the molecule, specifically the (3R,4R)-configuration, is critical for its biological activity and must be precisely controlled during synthesis. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity and purity of the compound.
In recent years, there has been a growing interest in piperidine derivatives due to their potential as pharmacophores in drug development. The formyl group in 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced biological properties. For instance, this formyl group can be readily converted into amides or alcohols through standard condensation reactions, which can be exploited to develop novel therapeutic agents.
The pharmaceutical industry has been exploring various piperidine-based compounds for their potential applications in treating a wide range of diseases. Notably, piperidine derivatives have shown promise in the development of central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The unique structural motifs present in 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester, (3R,4R)-rel- make it a valuable scaffold for designing new molecules with improved pharmacokinetic profiles and reduced side effects.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of piperidine derivatives. The (3R,4R)-configuration of 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, 1,1-dimethylethyl ester has been found to be crucial for its efficacy in several preclinical models. Researchers have demonstrated that this specific stereochemistry enhances binding affinity to target enzymes and receptors while minimizing off-target interactions. This underscores the need for precise stereochemical control during synthetic processes to ensure optimal biological activity.
The compound's potential applications extend beyond CNS drugs. Emerging research suggests that it may also have utility in treating inflammatory diseases and metabolic disorders. The formyl group at the 4-position provides a site for further derivatization into bioactive molecules that can modulate inflammatory pathways or interfere with metabolic enzymes. Such modifications could lead to the development of novel therapeutics with targeted mechanisms of action.
The synthesis of complex organic molecules like 1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, -ester(isobutyl-)>, (R,R)> involves multi-step organic reactions that require expertise in synthetic chemistry. Key steps include formylation reactions to introduce the formyl group at the 4-position followed by esterification to attach the isobutyl ester moiety. Protecting group strategies may also be employed to prevent unwanted side reactions during synthesis.
The purification process is equally critical and often involves column chromatography or recrystallization techniques to obtain high-purity material suitable for further studies. Analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to monitor reaction progress and assess final product quality.
The growing interest in heterocyclic compounds like piperidines has led to advancements in synthetic methodologies that improve efficiency and scalability. Continuous flow chemistry has emerged as a powerful tool for synthesizing complex molecules like this one under controlled conditions with minimal waste generation. Such innovations are essential for meeting the increasing demand for high-quality intermediates in drug discovery pipelines.
In conclusion,1-Piperidinecarboxylic acid, 4-formyl-3-methyl-, -ester(isobutyl)>, (3R,R)-rel-> (CAS No. 1807901-52-5) represents a significant advancement in pharmaceutical chemistry with promising applications in drug development. Its unique structural features and stereochemical configuration make it a valuable scaffold for designing novel therapeutic agents targeting various diseases. Continued research into its synthetic pathways and biological activities will likely uncover even more innovative uses for this compound in medicine.
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